(S)-(+)-1-Aminoethylphosphonic acid (CAS 66068-76-6), commonly referred to as D-Ala-P, is a structural phosphonate analog of D-alanine where the carboxylate group is replaced by a phosphonic acid moiety [1]. In procurement and biochemical research, it is highly valued as a stereospecific inhibitor of D-alanine:D-alanine ligase (Ddl) and as an essential chiral precursor for synthesizing transition-state analogs targeting vancomycin resistance enzymes, such as VanA and VanX [2]. Unlike its enantiomer, which targets different upstream stages of peptidoglycan biosynthesis, the (S)-configuration strictly mimics D-alanine, ensuring the precise spatial alignment required for binding to D-amino acid-specific active sites. This stereochemical purity is critical for reproducible assay development, structural biology studies, and the synthesis of advanced phosphonopeptide antibiotics [1].
Generic substitution with racemic 1-aminoethylphosphonic acid or the (R)-enantiomer (L-Ala-P, CAS 60687-36-7) fundamentally alters the biochemical target and invalidates experimental models[1]. While the (R)-enantiomer is a potent, time-dependent inhibitor of alanine racemase (blocking the conversion of L-alanine to D-alanine), the (S)-enantiomer (D-Ala-P) bypasses the racemase entirely and specifically targets the downstream D-alanine:D-alanine ligase (Ddl) and VanX D,D-dipeptidases [2]. Using the racemic mixture introduces competing inhibitory pathways, confounding kinetic assays and causing off-target toxicity in bacterial cell wall models. Furthermore, for the synthesis of VanX inhibitors, the (S)-enantiomer is strictly required to match the spatial orientation of the natural D-Ala-D-Ala substrate; substituting it with the (R)-form results in a complete loss of binding affinity due to severe steric clashes in the enzyme active site [3].
The stereochemistry of 1-aminoethylphosphonic acid dictates its primary enzymatic target in bacterial cell wall biosynthesis. Quantitative kinetic assays demonstrate that the (S)-enantiomer (D-Ala-P) is a targeted inhibitor of D-alanine:D-alanine ligase (Ddl) with a Ki of 0.5 mM and an onset rate (kon) of 27 M-1 s-1 [1]. In stark contrast, the (R)-enantiomer (L-Ala-P) exhibits negligible activity against the ligase but acts as a potent competitive and time-dependent inhibitor of alanine racemase (Ki = 30 µM) [2].
| Evidence Dimension | Enzyme Inhibition Specificity (Ki) |
| Target Compound Data | (S)-enantiomer: Ki = 0.5 mM for D-Ala:D-Ala ligase |
| Comparator Or Baseline | (R)-enantiomer: Ki = 30 µM for Alanine Racemase (inactive against ligase) |
| Quantified Difference | Complete target divergence based on chirality |
| Conditions | In vitro kinetic assays using purified bacterial enzymes (e.g., S. typhimurium Ddl and E. coli racemase) |
Procuring the exact (S)-enantiomer is mandatory for isolating ligase-specific inhibition without confounding upstream alanine racemase pathways.
(S)-(+)-1-Aminoethylphosphonic acid is an essential chiral building block for synthesizing dipeptide phosphonates that combat vancomycin resistance. When used to synthesize the transition-state analog D-Ala(P)-D-Phe, the resulting compound exhibits slow-binding, high-affinity inhibition of the VanX D,D-dipeptidase with a Kd of 1.96 µM and an association rate (kon) of 1.18 × 10^3 M-1 s-1 [1]. Synthesizing the equivalent D-Ala(P)-D-Ala yields a Kd of 16.5 µM [1]. Utilizing the (R)-enantiomer to form L-Ala(P)-dipeptides fails to mimic the natural D-Ala-D-Ala substrate, preventing the critical face-to-face offset stacked orientation required for VanX active site binding[1].
| Evidence Dimension | Binding Affinity (Kd) of Synthesized Dipeptide Inhibitors |
| Target Compound Data | D-Ala(P)-D-Phe (derived from S-enantiomer): Kd = 1.96 µM for VanX |
| Comparator Or Baseline | L-Ala(P)-derived analogs (derived from R-enantiomer): Fails to bind due to stereochemical mismatch |
| Quantified Difference | High-affinity binding (1.96 µM) vs. structural incompatibility |
| Conditions | Surface plasmon resonance (SPR) binding assays with purified VanX |
For medicinal chemistry and drug discovery targeting vancomycin resistance, the (S)-enantiomer is the only viable starting material for active D-Ala-D-Ala mimics.
The choice of enantiomer directly dictates the accumulation of intracellular peptidoglycan precursors. Administration of the (R)-enantiomer (L-Ala-P) rapidly depletes the intracellular D-alanine pool by inhibiting alanine racemase [1]. Conversely, the (S)-enantiomer (D-Ala-P) does not deplete D-alanine but instead blocks its incorporation into D-Ala-D-Ala dipeptides, leading to a distinct metabolite accumulation profile [1].
| Evidence Dimension | Intracellular Precursor Accumulation |
| Target Compound Data | (S)-enantiomer: Blocks dipeptide ligation, preserving D-Ala pools |
| Comparator Or Baseline | (R)-enantiomer: Depletes intracellular D-Ala pools via racemase inhibition |
| Quantified Difference | Distinct points of pathway arrest in peptidoglycan synthesis |
| Conditions | In vivo metabolite tracking in bacterial cultures |
Researchers conducting phenotypic screening or metabolomic profiling must procure the (S)-enantiomer to specifically study ligase-dependent pathway arrest.
As a direct structural analog of D-alanine, the (S)-enantiomer is the primary starting material for synthesizing phosphonopeptides (e.g., D-Ala(P)-D-Phe) that inhibit VanX and VanA enzymes [1]. It is a critical building block for drug discovery programs focused on overcoming vancomycin-resistant Enterococcus (VRE) and Staphylococcus aureus (VRSA).
Due to its specific Ki of 0.5 mM against D-alanine:D-alanine ligase, (S)-(+)-1-Aminoethylphosphonic acid is used as a standard biochemical probe to isolate ligase activity in vitro [2]. It is required over racemic mixtures to avoid confounding inhibition of alanine racemase in complex cell lysate assays.
The compound is utilized as a stable, non-hydrolyzable transition-state mimic in X-ray crystallography and NMR studies of enzymes that process D-alanine [2]. Its stereochemical purity ensures uniform ligand binding in the active site, which is essential for achieving high-resolution structural data without the disorder introduced by racemic ligands.
Irritant